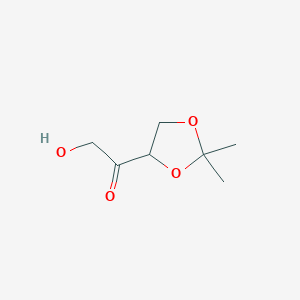
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is an organic compound characterized by its unique dioxolane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone typically involves the condensation of glycolic acid with acetone in the presence of a catalyst such as phosphorus pentoxide (P2O5) in diethyl ether . This reaction forms the dioxolane ring, which is a key feature of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for large-scale production.
化学反応の分析
Types of Reactions
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of dioxolane derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism by which 1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone exerts its effects involves its interaction with various molecular targets. The dioxolane ring structure allows it to participate in specific chemical reactions, influencing metabolic pathways and enzyme activities. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another dioxolane derivative with similar structural features.
(S)-(+)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methylamine: A related compound with a methylamine group.
1,3,3,5,5-Penta[1-(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-1-chlorocyclotriphosphazene: A complex dioxolane derivative used in advanced chemical synthesis.
Uniqueness
1-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone is unique due to its specific dioxolane ring structure and the presence of a hydroxyethanone group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
特性
分子式 |
C7H12O4 |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethanone |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-4-6(11-7)5(9)3-8/h6,8H,3-4H2,1-2H3 |
InChIキー |
UDEWEEBHLHMAOR-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)C(=O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate](/img/structure/B14781299.png)

![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]propanamide](/img/structure/B14781307.png)
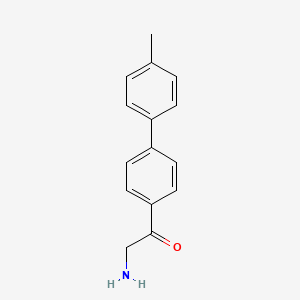
![N-(2-((2'-Benzhydryl-5'-methyl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14781320.png)
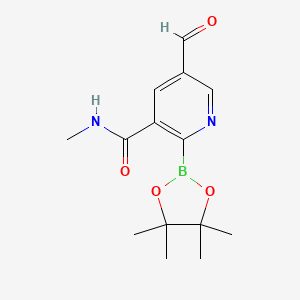
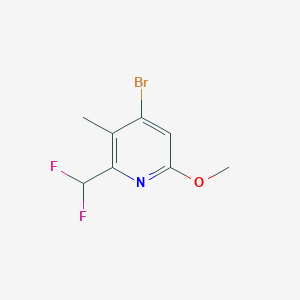
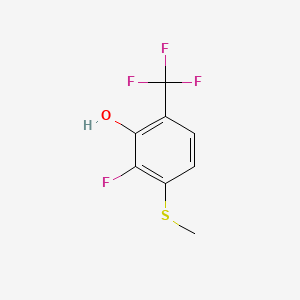
![[(6R)-6-[(9R,13R,14S)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B14781340.png)

![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14781355.png)
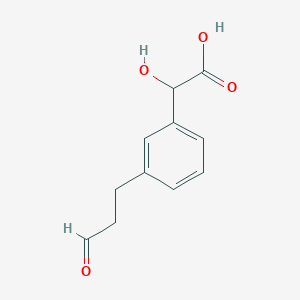

![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)
